Diisopropylcarbamoyl chloride

Descripción

The exact mass of the compound Diisopropylcarbamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diisopropylcarbamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropylcarbamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

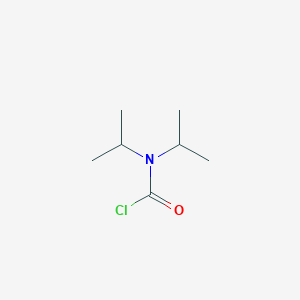

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-di(propan-2-yl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAFAYLZKCYUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172474 | |

| Record name | Diisopropylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-39-3 | |

| Record name | N,N-Bis(1-methylethyl)carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylcarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK9CS659M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropylcarbamoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 19009-39-3

Introduction

Diisopropylcarbamoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diisopropylcarbamoyl moiety. This functional group serves as a crucial component in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to complex molecular architectures in academic research.[1] Its sterically hindered nature, conferred by the two isopropyl groups, imparts unique reactivity and selectivity, making it an invaluable tool for chemists. This guide provides an in-depth exploration of diisopropylcarbamoyl chloride, covering its fundamental properties, synthesis, reaction mechanisms, and key applications with detailed experimental protocols.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of diisopropylcarbamoyl chloride is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 19009-39-3 | [2] |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.65 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid or liquid | [3][4] |

| Melting Point | 57-59 °C | [2] |

| Boiling Point | 90-93 °C at 15 mmHg | [2] |

| Density | 1.019 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as ether and alcohol; low solubility in water. | [4] |

Synthesis of Diisopropylcarbamoyl Chloride

The most common laboratory and industrial synthesis of diisopropylcarbamoyl chloride involves the reaction of diisopropylamine with phosgene or a phosgene equivalent, such as triphosgene.[5] The high toxicity of phosgene necessitates stringent safety precautions and specialized equipment. The use of triphosgene, a solid and therefore safer alternative, is often preferred in a laboratory setting.

Experimental Protocol: Synthesis using Triphosgene

This protocol describes a general procedure for the synthesis of carbamoyl chlorides using triphosgene, which can be adapted for diisopropylcarbamoyl chloride.[6]

Materials:

-

Diisopropylamine

-

Triphosgene

-

Anhydrous dichloromethane (DCM) or toluene

-

Sodium bicarbonate (NaHCO₃)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a slurry of sodium bicarbonate (2.2 equivalents) and triphosgene (0.7 equivalents) in anhydrous dichloromethane at 10-15 °C.

-

Slowly add a solution of diisopropylamine (1 equivalent) in anhydrous dichloromethane to the slurry over a period of 2 hours, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Filter the reaction mixture to remove the precipitated sodium chloride and excess sodium bicarbonate.

-

Concentrate the filtrate under reduced pressure to yield diisopropylcarbamoyl chloride. Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

-

Inert Atmosphere: Diisopropylcarbamoyl chloride is sensitive to moisture; therefore, the reaction is carried out under an inert atmosphere to prevent hydrolysis.[3]

-

Base: Sodium bicarbonate is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]

-

Temperature Control: The initial low temperature is maintained to control the exothermic reaction between the amine and triphosgene, minimizing potential side reactions.

Caption: Synthesis of Diisopropylcarbamoyl Chloride.

Mechanistic Insights: Reactivity and Solvolysis

The reactivity of diisopropylcarbamoyl chloride is dominated by nucleophilic substitution at the carbonyl carbon.[7] The steric hindrance from the two isopropyl groups plays a significant role in dictating the reaction mechanism, which can proceed through either an Sₙ1 or Sₙ2 pathway depending on the solvent polarity and the nature of the nucleophile.

In polar solvents, the solvolysis of diisopropylcarbamoyl chloride is generally considered to follow an Sₙ1 mechanism .[7] This involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The carbamoyl cation is then rapidly attacked by a solvent molecule.

In contrast, in non-polar solvents or in the presence of strong nucleophiles, a bimolecular Sₙ2 mechanism is favored.[7] This involves a direct backside attack of the nucleophile on the carbonyl carbon, leading to a concerted displacement of the chloride ion.

Caption: Solvolysis Mechanisms of Diisopropylcarbamoyl Chloride.

Applications in Organic Synthesis

Carbamate Formation

Diisopropylcarbamoyl chloride is an excellent reagent for the synthesis of N,N-diisopropylcarbamates from alcohols and phenols.[5] These carbamates are stable functional groups and are often found in biologically active molecules.[5]

This protocol outlines a one-pot procedure for the synthesis of O-aryl carbamates where the carbamoyl chloride is formed in situ, avoiding the need to handle the sensitive intermediate.[8]

Materials:

-

Secondary amine (e.g., diisopropylamine)

-

Triphosgene

-

Substituted phenol

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To a solution of triphosgene (0.4 equivalents) in anhydrous toluene, add the secondary amine (1 equivalent) at room temperature under an inert atmosphere.

-

Stir the mixture for 1-2 hours to allow for the in-situ formation of the carbamoyl chloride.

-

Add the substituted phenol (1 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

One-Pot Procedure: This approach enhances efficiency and safety by avoiding the isolation of the potentially unstable carbamoyl chloride intermediate.[8]

-

In-situ Formation: Generating the reactive species in the presence of the nucleophile (phenol) can lead to higher yields and fewer side products.

Amine Protection

The diisopropylcarbamoyl group can be used as a protecting group for amines. The resulting carbamate is stable to a variety of reaction conditions and can be removed under specific conditions.[9]

Materials:

-

Aliphatic amine

-

Diisopropylcarbamoyl chloride

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a solution of the aliphatic amine (1 equivalent) and DIPEA (5 equivalents) in dry THF, add diisopropylcarbamoyl chloride (1 equivalent) at room temperature under an inert atmosphere.[10]

-

Stir the reaction mixture for 8 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carbamate by column chromatography.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl produced without competing with the amine substrate for the carbamoyl chloride.[10]

-

Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

Caption: Amine Protection using Diisopropylcarbamoyl Chloride.

Safety and Handling

Diisopropylcarbamoyl chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][11] It is classified as causing severe skin burns and eye damage.[11] Contact with water liberates toxic gas.[3]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[2]

-

In case of insufficient ventilation, wear a suitable respirator.

Handling and Storage:

-

Handle under an inert atmosphere (nitrogen or argon).[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from moisture, strong oxidizing agents, and strong bases.[3]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

Diisopropylcarbamoyl chloride is a powerful reagent for the synthesis of carbamates and for the protection of amines. Its unique steric and electronic properties provide chemists with a valuable tool for the construction of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its successful application in research and development. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. N,N-Diisopropylcarbamoyl chloride 98 19009-39-3 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Diisopropylcarbamoyl Chloride from Diisopropylamine

Abstract

Diisopropylcarbamoyl chloride is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for the construction of carbamate linkages.[1] Its synthesis, primarily achieved through the reaction of diisopropylamine with phosgene or a phosgene surrogate, presents a classic example of nucleophilic acyl substitution. However, the extreme toxicity of phosgene necessitates meticulous protocol design, a deep understanding of the underlying reaction mechanism, and an unwavering commitment to safety. This guide provides an in-depth exploration of the synthesis of diisopropylcarbamoyl chloride, balancing mechanistic theory with practical, field-proven methodologies. It is intended for researchers, chemists, and drug development professionals who require a comprehensive and safety-conscious approach to handling these reactive compounds.

Introduction: The Strategic Importance of Diisopropylcarbamoyl Chloride

N,N-Diisopropylcarbamoyl chloride, a solid at room temperature with a melting point of 57-59 °C, serves as a highly effective carbamoylating agent.[2] The carbamate functional group it installs is a key structural motif in a multitude of biologically active molecules. Its incorporation can significantly modulate a compound's pharmacological properties, including efficacy, metabolic stability, and target-binding affinity.[3] Consequently, diisopropylcarbamoyl chloride is an indispensable building block for creating diverse molecular architectures, from peptide mimetics to complex therapeutic agents.[1]

The primary route to this reagent involves the reaction of the secondary amine, diisopropylamine, with a suitable electrophilic carbonyl source. While historically reliant on gaseous phosgene, modern laboratory-scale syntheses predominantly employ safer, solid surrogates like triphosgene. This guide will focus on these methodologies, emphasizing the rationale behind reagent selection, reaction parameter optimization, and rigorous safety protocols.

Reaction Mechanism and Chemical Principles

The synthesis of diisopropylcarbamoyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its in situ generated equivalent).

Mechanism Breakdown:

-

Nucleophilic Attack: The nitrogen atom of diisopropylamine attacks the carbonyl carbon of phosgene, forming a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. This results in the formation of a protonated carbamoyl chloride.

-

Deprotonation: A base, typically a second equivalent of diisopropylamine or an added tertiary amine like triethylamine, removes the proton from the nitrogen atom. This neutralizes the intermediate and generates the final N,N-diisopropylcarbamoyl chloride product along with an ammonium chloride salt byproduct.

The use of a base is critical to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) that is effectively generated. Without a base, the HCl would protonate the starting diisopropylamine, rendering it non-nucleophilic and halting the reaction.

Caption: Reaction mechanism for diisopropylcarbamoyl chloride synthesis.

Synthetic Methodologies: A Comparative Analysis

The choice of phosgenating agent is the most critical decision in this synthesis, directly impacting safety, scalability, and reaction conditions.

| Synthetic Route | Phosgenating Agent | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Direct Phosgenation | Phosgene (COCl₂) | 85-95 | >98 | High reactivity, cost-effective for large scale.[4] | Extremely toxic gas, requires specialized industrial infrastructure and handling protocols.[5][6] |

| Triphosgene Method | Triphosgene | 70-85 | >98 | Solid, significantly safer to handle than gaseous phosgene.[4][7] | More expensive, reaction can be slower, still generates phosgene in situ.[4] |

| Diphosgene Method | Diphosgene | 75-90 | >98 | Liquid, easier to dispense than a gas, safer than phosgene.[8] | Highly toxic and corrosive liquid, requires careful handling. |

Causality Behind Experimental Choices:

-

Solvent Selection: Anhydrous, inert solvents such as toluene or dichloromethane (CH₂Cl₂) are mandatory. Carbamoyl chlorides are highly susceptible to hydrolysis; any moisture will decompose the product into diisopropylamine and CO₂, with the amine then reacting with more product to form a urea impurity.[9]

-

Temperature Control: The reaction is exothermic.[5] Initial mixing is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products like symmetrical ureas.[7]

-

Base Selection: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is often preferred over using a second equivalent of diisopropylamine. This ensures the valuable primary nucleophile is not consumed in the acid-base neutralization step. Pyridine has been shown to give excellent results with triphosgene.[7]

Detailed Experimental Protocol: Synthesis via Triphosgene

This protocol describes a representative laboratory-scale synthesis and is designed as a self-validating system with integrated checkpoints. This procedure must only be performed by trained personnel in a certified chemical fume hood with all appropriate safety measures in place.

Caption: Experimental workflow for diisopropylcarbamoyl chloride synthesis.

Methodology:

-

Apparatus Setup: A three-necked, round-bottomed flask, oven-dried and cooled under a nitrogen atmosphere, is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

-

Reagent Preparation: The flask is charged with triphosgene (0.37 equivalents) and dissolved in anhydrous toluene. The solution is cooled to 0 °C in an ice-water bath. A separate solution of diisopropylamine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene is prepared and loaded into the dropping funnel.

-

Reaction Execution: The diisopropylamine/pyridine solution is added dropwise to the stirred triphosgene solution over approximately 60 minutes, maintaining the internal temperature below 5 °C. The slow addition is crucial to control the exotherm and prevent the localized buildup of phosgene.

-

Reaction Monitoring (Self-Validation): After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting amine is complete.

-

Work-up and Isolation: The reaction is carefully quenched by pouring it into a beaker of crushed ice and cold 1N HCl to neutralize excess base. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with toluene.

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The resulting solid is purified either by vacuum distillation (boiling point 90-93 °C at 15 mmHg) or by recrystallization from a suitable solvent like hexane to afford pure N,N-diisopropylcarbamoyl chloride.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value |

| Appearance | Colorless to pale yellow crystalline solid.[10] |

| Molecular Formula | C₇H₁₄ClNO[11] |

| Molecular Weight | 163.65 g/mol |

| Melting Point | 57-59 °C (lit.)[2] |

| Boiling Point | 90-93 °C / 15 mmHg (lit.)[2] |

| ¹H NMR (CDCl₃) | δ ~3.8-4.1 (septet, 2H, N-CH), δ ~1.3-1.5 (d, 12H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), δ ~48 (N-CH), δ ~21 (CH₃) |

| IR (KBr, cm⁻¹) | ~1740-1760 (strong, C=O stretch) |

Critical Safety and Hazard Management

The synthesis of carbamoyl chlorides involves highly hazardous materials. A thorough risk assessment and strict adherence to safety protocols are non-negotiable.[12]

-

Reagent Hazards:

-

Triphosgene: A stable solid that can decompose to release two equivalents of phosgene upon heating or in the presence of nucleophiles.[4] It must be handled with the same precautions as phosgene gas. It is highly toxic and corrosive.

-

Phosgene: An extremely toxic gas with an odor detection threshold (0.4 ppm) that is four times the threshold limit value.[5] Inhalation can cause delayed, severe pulmonary edema and can be fatal.[6]

-

Diisopropylamine: A flammable, corrosive liquid that can cause severe burns.[13][14] Vapors are irritating and harmful if inhaled.[15]

-

Diisopropylcarbamoyl Chloride (Product): Corrosive and causes severe skin burns and eye damage. It is a lachrymator and is moisture-sensitive, potentially releasing HCl upon contact with water.[9]

-

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.[16]

-

Hand Protection: Viton or multi-layer laminate gloves are recommended. Standard nitrile gloves offer insufficient protection against many of the reagents involved.[16]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[16]

-

-

Waste Disposal and Emergency Procedures:

-

Residual phosgene or triphosgene must be quenched. Gaseous spills can be mitigated with ammonia, while liquid spills can be neutralized with sodium bicarbonate.[5] Off-gas from the reaction should be passed through a scrubber containing aqueous sodium hydroxide.[17]

-

All chemical waste must be disposed of according to institutional and local regulations.

-

Conclusion

The synthesis of diisopropylcarbamoyl chloride from diisopropylamine is a powerful and essential transformation for chemists in the life sciences. While the use of phosgene and its surrogates presents significant hazards, a thorough understanding of the reaction mechanism, careful planning, and strict adherence to safety protocols enable its safe and efficient execution. The triphosgene method, in particular, offers a practical and more manageable approach for laboratory-scale synthesis, providing researchers with reliable access to this crucial synthetic intermediate. The insights and protocols detailed in this guide are intended to empower scientific professionals to perform this synthesis with confidence, precision, and, most importantly, safety.

References

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Research in Pharmacy and Science.

-

ChemBK. (2024). DIISOPROPYLCARBAMOYL CHLORIDE. ChemBK. [Link]

-

Chemicals Knowledge Hub. (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. SOCMA. [Link]

-

ACS Publications. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. ACS Publications. [Link]

-

American Chemistry Council. (2022). Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. American Chemistry Council. [Link]

-

National Center for Biotechnology Information. (n.d.). Diisopropylcarbamoyl chloride. PubChem. [Link]

-

TheSafetyMaster Private Limited. (2024). Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants. TSM. [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. UNM. [Link]

-

Wikipedia. (n.d.). Diisopropylamine. Wikipedia. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). DIISOPROPYLCARBAMOYL CHLORIDE. Chemdad. [Link]

Sources

- 1. Buy Diisopropylcarbamoyl chloride | 19009-39-3 [smolecule.com]

- 2. 二异丙基甲胺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosgene and Substitutes [merckmillipore.com]

- 9. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. DIISOPROPYLCARBAMOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Diisopropylcarbamoyl chloride | C7H14ClNO | CID 87890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanchemistry.com [americanchemistry.com]

- 13. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

Diisopropylcarbamoyl chloride mechanism of action in solvolysis

An In-Depth Technical Guide on the Solvolysis of Diisopropylcarbamoyl Chloride: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylcarbamoyl chloride ((i-Pr)₂NCOCl) is a crucial reagent in organic synthesis, valued for its role in introducing the diisopropylcarbamoyl protecting group and in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] A comprehensive understanding of its reactivity, particularly its behavior in solvolysis reactions, is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a detailed examination of the solvolysis mechanism of diisopropylcarbamoyl chloride, synthesizing kinetic data, solvent effects, and structural analysis to elucidate the predominant reaction pathway. We will explore the experimental evidence that points towards a dissociative, unimolecular (Sₙ1-like) mechanism and provide a practical, field-proven protocol for its kinetic analysis.

Introduction: The Mechanistic Dichotomy of Carbamoyl Chloride Solvolysis

Carbamoyl chlorides (R₂NCOCl) are a class of acyl chlorides where the nature of the nitrogen substituents profoundly influences their reactivity.[3] Solvolysis, a reaction where the solvent acts as the nucleophile, can proceed through several mechanistic pathways for these substrates.[4][5] These pathways primarily include:

-

A bimolecular nucleophilic substitution (Sₙ2-like) : A concerted mechanism where the solvent molecule attacks the carbonyl carbon as the chloride ion departs.

-

An addition-elimination (A-E) pathway : A stepwise mechanism involving the formation of a tetrahedral intermediate.[6]

-

A unimolecular nucleophilic substitution (Sₙ1-like) : A dissociative, stepwise mechanism proceeding through a carbocation intermediate.[4][7]

The solvolysis reactions of N,N-disubstituted carbamoyl chlorides are generally understood to occur at the carbonyl carbon, leading to the replacement of the chloride ion.[1][4] While bimolecular pathways are possible, many studies involving N,N-dialkylcarbamoyl chlorides point towards a unimolecular, Sₙ1-like ionization pathway.[1][7] This guide will demonstrate that for diisopropylcarbamoyl chloride, the steric and electronic properties of the isopropyl groups decisively favor this dissociative mechanism.

The Case for an Sₙ1-like Mechanism

The solvolysis of diisopropylcarbamoyl chloride is proposed to proceed via a rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate (specifically, a dialkylcarbamoyl cation). This intermediate is then rapidly captured by a solvent molecule (the nucleophile).

Electronic and Steric Causality

Two key features of the diisopropylcarbamoyl chloride structure promote the Sₙ1 pathway:

-

Electronic Stabilization : The nitrogen atom, with its lone pair of electrons, is adjacent to the electrophilic carbonyl carbon. Upon departure of the chloride ion, this lone pair can delocalize into the empty p-orbital of the carbonyl carbon, forming a highly resonance-stabilized acylium ion. The electron-donating nature of the two isopropyl groups further enhances this stability.

-

Steric Hindrance : The bulky isopropyl groups create significant steric congestion around the carbonyl carbon. This sterically crowded ground state makes a concerted Sₙ2-like attack by a solvent molecule, which requires a specific backside approach, highly unfavorable.[8] Ionization to a planar (or near-planar) acylium ion relieves this steric strain, providing a strong thermodynamic driving force for the Sₙ1 pathway.

Kinetic Evidence

Kinetic studies provide compelling, quantitative support for the Sₙ1 mechanism. In a pivotal study, the solvolysis rates of diisopropylcarbamoyl chloride and 1-piperidineocarbonyl chloride were compared in an 89.1% acetone-water mixture at -20 °C.[1]

| Compound | Structure | Specific Rate of Solvolysis (s⁻¹) |

| Diisopropylcarbamoyl Chloride | [(CH₃)₂CH]₂NCOCl | 8.4 x 10⁻² |

| 1-Piperidineocarbonyl Chloride | (CH₂)₅NCOCl | 2.1 x 10⁻³ |

| Data sourced from a study by Ugi and Beck, as cited in Kevill & D'Souza (2016).[1] |

The observation that diisopropylcarbamoyl chloride, with its secondary alkyl groups on the nitrogen, reacts approximately 40 times faster than the 1-piperidineocarbonyl chloride, which has primary carbons adjacent to the nitrogen, is powerful evidence.[1] An Sₙ2 mechanism would predict the opposite trend, as the less sterically hindered piperidine derivative should react faster. The accelerated rate for the bulkier substrate strongly indicates a mechanism where steric strain is released in the rate-determining step, a hallmark of the Sₙ1 pathway.[1][8]

The Role of the Solvent

The Sₙ1 mechanism involves the formation of charged intermediates—the acylium cation and the chloride anion.[5][9] Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing these ions through hydrogen bonding and dipole-dipole interactions.[10] This solvation lowers the energy of the transition state for ionization, thereby accelerating the reaction rate, which is consistent with an Sₙ1 mechanism.[10] The extensive use of the Grunwald-Winstein equation in analyzing the solvolysis of carbamoyl chlorides underscores the importance of solvent ionizing power in these reactions.[4][11]

Furthermore, kinetic solvent isotope effect (KSIE) studies on analogous N,N-disubstituted carbamoyl chlorides yield kH₂O/kD₂O values in the range of 1.2 to 1.5.[1] These values are characteristic of ionization pathways that receive weak nucleophilic assistance from the solvent, further distinguishing them from addition-elimination mechanisms which typically show higher KSIE values.[1]

Proposed Solvolysis Mechanism Pathway

Based on the integrated evidence, the solvolysis of diisopropylcarbamoyl chloride follows the Sₙ1 pathway detailed below.

Caption: Sₙ1 solvolysis pathway for diisopropylcarbamoyl chloride.

Experimental Protocol: Kinetic Analysis by Conductometry

This section outlines a self-validating protocol for determining the specific rate of solvolysis for diisopropylcarbamoyl chloride. The method relies on monitoring the increase in conductivity of the solution as the reaction produces hydrochloric acid (H⁺ and Cl⁻ ions).

Workflow Overview

Caption: Experimental workflow for kinetic analysis of solvolysis.

Step-by-Step Methodology

-

System Preparation & Temperature Equilibration:

-

Causality: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath is critical for reproducibility.

-

Protocol: Place a jacketed reaction cell containing the desired solvent (e.g., 50.0 mL of 80% ethanol/20% water) into the constant temperature bath. Allow at least 30 minutes for the solvent to reach thermal equilibrium.

-

-

Substrate Solution Preparation:

-

Causality: A concentrated stock solution allows for a small injection volume, minimizing temperature disruption and solvent composition changes upon initiation of the reaction. An inert solvent prevents premature solvolysis.

-

Protocol: Accurately weigh ~100 mg of diisopropylcarbamoyl chloride and dissolve it in 1.0 mL of dry acetonitrile in a volumetric flask to create a stock solution.

-

-

Conductivity Measurement Setup:

-

Causality: The conductivity probe must be clean and properly calibrated to ensure accurate measurement of ion concentration changes.

-

Protocol: Calibrate the conductivity meter using standard KCl solutions. Place the probe into the equilibrated solvent in the reaction cell. Begin stirring at a constant, moderate rate.

-

-

Reaction Initiation and Data Acquisition:

-

Causality: The reaction is initiated by the rapid introduction of the substrate. Data logging should begin immediately to capture the full kinetic profile.

-

Protocol: Using a microliter syringe, inject a small aliquot (e.g., 10-20 µL) of the diisopropylcarbamoyl chloride stock solution into the stirring solvent. Immediately begin recording conductivity readings at fixed time intervals (e.g., every 5-10 seconds) using data logging software. Continue until the conductivity reading becomes stable, indicating the reaction is complete (at least 10 half-lives). This final reading is G∞.

-

-

Data Analysis and Validation:

-

Causality: For a first-order reaction, a plot of the natural logarithm of the change in a physical property (conductivity, G) versus time should yield a straight line. The slope of this line is the negative of the rate constant.

-

Protocol:

-

Tabulate time (t) and the corresponding conductivity (Gt).

-

Calculate ln(G∞ - Gt) for each time point.

-

Plot ln(G∞ - Gt) on the y-axis against time (t) on the x-axis.

-

Perform a linear regression on the data points. The reaction follows first-order kinetics if the correlation coefficient (R²) is > 0.995.

-

The first-order rate constant, k, is equal to the negative of the slope of the regression line.

-

-

Conclusion

The solvolysis of diisopropylcarbamoyl chloride is a textbook example of a sterically-driven, electronically-stabilized reaction. The cumulative experimental evidence from kinetic studies, substituent effects, and solvent analysis overwhelmingly supports a dissociative Sₙ1-like mechanism. The reaction proceeds through a rate-determining ionization to form a resonance-stabilized acylium ion, which is subsequently trapped by the solvent. This mechanistic insight is crucial for professionals in drug development and chemical synthesis, as it allows for the rational control of reactivity and the strategic design of synthetic routes involving this versatile reagent.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides. Benchchem.

-

Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Semantic Scholar. [Link]

-

Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Vedantu. [Link]

-

Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Leaving group. Wikipedia. [Link]

-

YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. [Link]

-

ChemBK. (2024). DIISOPROPYLCARBAMOYL CHLORIDE. ChemBK. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2000). Solvolysis of N,N-dimethylthiocarbamoyl chloride: Effect of sulfur-for-oxygen substitution upon kinetics and product partitioning. ResearchGate. [Link]

Sources

- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

Diisopropylcarbamoyl Chloride: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract

Diisopropylcarbamoyl chloride is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the diisopropylcarbamoyl moiety. This functional group serves as a robust protecting group for amines, particularly in the context of peptide synthesis, and is a key precursor in the synthesis of various carbamates with applications in pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the physical and chemical properties of diisopropylcarbamoyl chloride, its synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction: The Role of Diisopropylcarbamoyl Chloride in Organic Synthesis

Carbamoyl chlorides are a class of organic compounds characterized by the -N(R)C(O)Cl functional group. They are highly reactive electrophiles, serving as efficient carbamoylating agents. Among these, diisopropylcarbamoyl chloride distinguishes itself through the steric hindrance imparted by the two isopropyl groups. This steric bulk modulates its reactivity, often affording greater selectivity in its reactions compared to less hindered analogues like dimethylcarbamoyl chloride.

The primary utility of diisopropylcarbamoyl chloride lies in its ability to form stable carbamates upon reaction with alcohols, phenols, and amines. These carbamates are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and properties. Furthermore, the diisopropylcarbamoyl group is an effective protecting group for amines, a critical application in the multistep synthesis of complex molecules such as peptides and pharmaceuticals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

General Properties

Diisopropylcarbamoyl chloride is a colorless to pale yellow crystalline solid or low-melting solid with a pungent odor.[2][3][4] It is soluble in a range of common organic solvents.[2]

| Property | Value | Source(s) |

| CAS Number | 19009-39-3 | [5] |

| Molecular Formula | C₇H₁₄ClNO | [5] |

| Molecular Weight | 163.65 g/mol | |

| Appearance | Colorless to pale yellow crystalline powder or low-melting solid | [4] |

| Melting Point | 57-59 °C | |

| Boiling Point | 90-93 °C at 15 mmHg | |

| Density | 1.019 g/cm³ (estimate) | [3][4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a septet for the two methine protons of the isopropyl groups and a doublet for the twelve methyl protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon, the methine carbons, and the methyl carbons of the isopropyl groups. For the analogous diethylcarbamoyl chloride, the carbonyl carbon appears around 165 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carbamoyl chloride.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the isopropyl groups. The predicted monoisotopic mass is 163.07639 Da.[6]

Synthesis of Diisopropylcarbamoyl Chloride

Diisopropylcarbamoyl chloride is typically synthesized by the reaction of diisopropylamine with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. The use of triphosgene, a solid, is often preferred for safety reasons as it is easier to handle than gaseous phosgene.[7]

General Reaction Scheme

Caption: General synthesis of diisopropylcarbamoyl chloride.

Illustrative Experimental Protocol (Conceptual)

While a specific, detailed protocol for the synthesis of diisopropylcarbamoyl chloride was not found in the searched literature, a general procedure using triphosgene can be outlined. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene is highly toxic.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Phosgene Equivalent: A solution of triphosgene in the same anhydrous solvent is added dropwise from the dropping funnel. A base, such as triethylamine, is often added to scavenge the HCl produced during the reaction.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water to remove any unreacted starting materials and salts. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield pure diisopropylcarbamoyl chloride.

Reactivity and Mechanistic Insights

The reactivity of diisopropylcarbamoyl chloride is dominated by nucleophilic substitution at the electrophilic carbonyl carbon. The steric hindrance from the isopropyl groups plays a significant role in its reaction kinetics and mechanism.

Solvolysis

The solvolysis of carbamoyl chlorides, including diisopropylcarbamoyl chloride, has been a subject of mechanistic studies. These reactions typically proceed through a dissociative, Sₙ1-type mechanism.[1]

Caption: Sₙ1 mechanism for the solvolysis of diisopropylcarbamoyl chloride.

The first step, the ionization of the carbamoyl chloride to form a resonance-stabilized acylium ion intermediate, is the rate-determining step. This intermediate is then rapidly attacked by the solvent (a nucleophile) to form the final product. The rate of solvolysis is influenced by the ionizing power of the solvent.

Reactions with Nucleophiles

Diisopropylcarbamoyl chloride readily reacts with a variety of nucleophiles:

-

Water (Hydrolysis): It reacts with water to form the unstable diisopropylcarbamic acid, which then decomposes to diisopropylamine and carbon dioxide.[8] This moisture sensitivity necessitates handling the compound under anhydrous conditions.

-

Alcohols and Phenols: The reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding N,N-diisopropylcarbamates.[9]

-

Amines: Amines react rapidly with diisopropylcarbamoyl chloride to form N,N,N',N'-tetraisopropylurea derivatives.

Applications in Organic Synthesis

The unique combination of reactivity and steric hindrance makes diisopropylcarbamoyl chloride a valuable reagent in several synthetic applications.

Synthesis of Carbamates

One of the primary applications of diisopropylcarbamoyl chloride is in the synthesis of carbamates, which are important motifs in many biologically active molecules, including pharmaceuticals and agrochemicals.[1]

Illustrative Protocol: Synthesis of a Phenyl N,N-Diisopropylcarbamate (Conceptual)

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve phenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane.

-

Addition of Reagent: Slowly add a solution of diisopropylcarbamoyl chloride (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer, remove the solvent, and purify the crude product by column chromatography to obtain the desired phenyl N,N-diisopropylcarbamate.

Amine Protection in Peptide Synthesis

The diisopropylcarbamoyl group can be used as a protecting group for amines. In peptide synthesis, protecting the N-terminus of an amino acid is crucial to prevent self-polymerization and to ensure the desired peptide sequence is formed.[10][11]

Conceptual Protocol: N-Protection of an Amino Acid

-

Amino Acid Preparation: Dissolve the amino acid (1.0 eq) in a suitable solvent system, often a mixture of an organic solvent and an aqueous base (e.g., dioxane/water with NaOH) to deprotonate the amino group.

-

Carbamoylation: Slowly add diisopropylcarbamoyl chloride (1.1 eq) to the solution while maintaining a basic pH.

-

Reaction Completion and Work-up: Stir the reaction until completion (monitored by TLC). Acidify the mixture to protonate the carboxylic acid and extract the N-protected amino acid into an organic solvent.

-

Purification: Dry the organic extract, remove the solvent, and purify the product, typically by recrystallization.

The diisopropylcarbamoyl protecting group is generally stable to a range of reaction conditions but can be removed under specific, often harsh, conditions, which should be considered when planning a synthetic route.

Safety, Handling, and Storage

Diisopropylcarbamoyl chloride is a hazardous and corrosive substance that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[2] It is also a lachrymator (causes tearing).[1] Contact with water releases toxic and corrosive hydrogen chloride gas.[1]

-

Handling: Always handle diisopropylcarbamoyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is often recommended to store under an inert atmosphere.[4]

Conclusion

Diisopropylcarbamoyl chloride is a valuable and versatile reagent for the synthetic organic chemist. Its well-defined reactivity, modulated by the steric bulk of the isopropyl groups, allows for the selective synthesis of carbamates and the effective protection of amines. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and successful application in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 6. PubChemLite - Diisopropylcarbamoyl chloride (C7H14ClNO) [pubchemlite.lcsb.uni.lu]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Diisopropylcarbamoyl chloride reactivity and decomposition pathways

An In-depth Technical Guide to the Reactivity and Decomposition Pathways of Diisopropylcarbamoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical behavior of diisopropylcarbamoyl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced reactivity, mechanistic underpinnings, and decomposition pathways of this compound. Our focus is on delivering field-proven insights and robust protocols to ensure both successful synthetic outcomes and operational safety.

Introduction: The Profile of a Versatile Reagent

Diisopropylcarbamoyl chloride, with the chemical formula [(CH₃)₂CH]₂NCOCl, is a disubstituted carbamoyl chloride widely utilized as an intermediate in the production of pharmaceuticals, pesticides, and dyes.[1][2] Its utility stems from the highly electrophilic nature of its carbonyl carbon, which makes it an excellent carbamoylating agent for a diverse range of nucleophiles.[3] Physically, it is a colorless to light yellow crystalline solid or liquid with a pungent odor.[1][4][5] Understanding its reactivity and stability is paramount, as it is sensitive to moisture and can decompose under various conditions, impacting reaction yields and posing safety hazards.[6][7][8]

| Property | Value | Source |

| CAS Number | 19009-39-3 | [4] |

| Molecular Formula | C₇H₁₄ClNO | [9] |

| Molecular Weight | 163.65 g/mol | |

| Melting Point | 57-59 °C | [4][10][11] |

| Boiling Point | 90-93 °C at 15 mmHg | [4][11] |

| Appearance | Colorless to pale yellow solid or liquid | [1][5] |

Core Reactivity: Mechanistic Insights and Synthetic Applications

The reactivity of diisopropylcarbamoyl chloride is dominated by the electrophilicity of its carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of the adjacent chlorine and nitrogen atoms.[3] This renders the molecule highly susceptible to attack by nucleophiles. The reaction mechanism is largely dictated by the nature of the nucleophile and the solvent conditions, generally proceeding via one of two primary pathways: a bimolecular nucleophilic addition-elimination or a unimolecular SN1-like ionization.[3][12]

Nucleophilic Addition-Elimination Pathway

With strong, discrete nucleophiles such as amines, alcohols, and thiols, the reaction typically follows a two-step addition-elimination mechanism.[3] The nucleophile first attacks the carbonyl carbon to form a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed with the expulsion of the chloride ion, which is an excellent leaving group.[13][14]

Caption: General Nucleophilic Addition-Elimination Mechanism.

-

Reaction with Amines (Aminolysis): The reaction with primary or secondary amines is rapid and leads to the formation of N,N,N',N'-tetrasubstituted ureas.[12][15] This is a cornerstone reaction in the synthesis of many biologically active molecules.

-

Reaction with Alcohols/Phenols (Alcoholysis): Alcohols and phenols react to form stable N,N-diisopropylcarbamate esters, also known as urethanes.[12][15] These reactions are generally slower than aminolysis and often require the addition of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[16]

-

Reaction with Thiols: In a manner analogous to alcohols, thiols react to produce thiocarbamates, which are important intermediates in the agrochemical industry.[3] A base is typically required to deprotonate the thiol, thereby increasing its nucleophilicity.[3]

SN1-like Ionization Pathway

In solvolytic reactions, particularly in polar solvents like water or aqueous acetone, the mechanism can shift towards a unimolecular (SN1) pathway.[12][17] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The cation is then rapidly captured by the solvent (nucleophile).

| Carbamoyl Chloride | Solvent | Specific Rate of Solvolysis (s⁻¹) at -20 °C | Mechanistic Pathway |

| Diisopropylcarbamoyl Chloride | 89.1% Acetone / 10.9% Water | 8.4 x 10⁻² | SN1 |

| 1-Piperidinecarbonyl Chloride | 89.1% Acetone / 10.9% Water | 2.1 x 10⁻³ | SN1 |

Data sourced from a mechanistic study on carbamoyl chloride solvolysis, highlighting the faster rate for the diisopropyl derivative, supporting an SN1 pathway.[12]

Decomposition Pathways: Stability and Degradation

Diisopropylcarbamoyl chloride is a reactive compound that can decompose through several pathways, primarily driven by exposure to moisture and heat.[1][6] Understanding these pathways is critical for safe storage, handling, and reaction planning.

Hydrolytic Decomposition

The most common decomposition pathway is hydrolysis, which occurs upon exposure to water or even moist air.[6][7][18] The initial reaction with water forms the unstable diisopropylcarbamic acid. This intermediate rapidly undergoes decarboxylation to yield diisopropylamine and carbon dioxide gas.[12][15] The other product, hydrogen chloride, is a corrosive gas that can cause pressure buildup in a sealed container.[18] This high sensitivity to moisture necessitates that the compound be stored and handled under strictly anhydrous conditions.[8][19]

Caption: Primary Hydrolytic Decomposition Pathway.

Visible signs of decomposition include a color change from colorless to yellow, the development of turbidity, and an acidic or pungent odor due to the formation of HCl.[18]

Thermal Decomposition

While relatively stable at room temperature if kept dry, diisopropylcarbamoyl chloride will decompose at elevated temperatures.[1] Heating can lead to the formation of toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride.[7][20] In some cases, N-alkylcarbamoyl chlorides can decompose upon heating to yield an alkyl isocyanate and HCl.[12][15] For safe handling, it is crucial to avoid high temperatures during storage and reactions unless specifically required by a validated protocol.[21]

Experimental Protocols and Safe Handling

Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory when working with diisopropylcarbamoyl chloride. It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][22]

Safety and Handling

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or decomposition products.[8][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[19][22]

-

Incompatibilities: Keep away from water, moist air, strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or hazardous reactions.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7][8][19] Refrigerated storage is often recommended.[7][8]

-

Spill Response: In case of a spill, evacuate the area. Do not use water. Use a dry absorbent material for cleanup and dispose of it as hazardous waste.[7]

Protocol: Synthesis of an N,N-Diisopropylcarbamate

This protocol provides a self-validating workflow for the synthesis of a carbamate ester, a common application of diisopropylcarbamoyl chloride.

Caption: Experimental Workflow for Carbamate Synthesis.

Step-by-Step Methodology:

-

System Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (nitrogen or argon). The causality here is to eliminate trace moisture, which would otherwise consume the reagent via hydrolysis.[7]

-

Reagent Setup: In a flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated, preventing it from catalyzing side reactions.[16]

-

Addition of Reagent: Dissolve diisopropylcarbamoyl chloride (1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled alcohol solution over 15-20 minutes. A slow, controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting alcohol is consumed.

-

Aqueous Workup: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and finally a saturated brine solution to aid in drying.

-

Isolation and Purification: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified using flash column chromatography to yield the pure carbamate ester.

Conclusion

Diisopropylcarbamoyl chloride is a potent and versatile synthetic tool, but its utility is intrinsically linked to a thorough understanding of its reactivity and instability. Its reactions are governed by a balance between SN1 and bimolecular addition-elimination pathways, influenced by nucleophile strength, solvent polarity, and the steric bulk of its isopropyl groups. The primary liability of this reagent is its pronounced sensitivity to moisture, leading to hydrolytic decomposition. By employing rigorous anhydrous techniques and adhering to strict safety protocols, researchers can effectively harness the synthetic power of diisopropylcarbamoyl chloride while ensuring operational safety and reproducibility.

References

-

D'Souza, M. J., & Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(11), 3325. [Link]

-

ChemBK. (2024). DIISOPROPYLCARBAMOYL CHLORIDE. [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Dimethylcarbamoyl Chloride. [Link]

-

New Jersey Department of Health. (2010). HAZARD SUMMARY: DIETHYLCARBAMOYL CHLORIDE. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87890, Diisopropylcarbamoyl chloride. [Link]

-

National Center for Biotechnology Information. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

-

MDPI. (2020). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. [Link]

-

ResearchGate. (2021). Thermal decomposition of bethanechol chloride into bethamethylcholine.... [Link]

-

LookChem. (n.d.). Diisopropylcarbamoyl chloride. [Link]

-

MDPI. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

-

National Center for Biotechnology Information. (2008). Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases. [Link]

-

Chemdad. (n.d.). DIISOPROPYLCARBAMOYL CHLORIDE. [Link]

-

ChemBK. (2024). diisopropylcarbamoyl chloride. [Link]

-

PubChemLite. (n.d.). Diisopropylcarbamoyl chloride (C7H14ClNO). [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. epa.gov [epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. 二异丙基甲胺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. nj.gov [nj.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. Diisopropylcarbamoyl chloride | C7H14ClNO | CID 87890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diisopropylcarbamoyl chloride|lookchem [lookchem.com]

- 11. DIISOPROPYLCARBAMOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. mdpi.com [mdpi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. zycz.cato-chem.com [zycz.cato-chem.com]

Unveiling the Influence of Steric Bulk: A Technical Guide to Diisopropylcarbamoyl Chloride

In the intricate world of synthetic chemistry, the subtle interplay of electronic and steric effects governs the outcome of chemical transformations. Among the vast arsenal of reagents available to the modern chemist, diisopropylcarbamoyl chloride (DIP-Cl) stands out as a powerful tool whose utility is intrinsically linked to its significant steric presence. This guide provides an in-depth exploration of the steric effects of diisopropylcarbamoyl chloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to leverage this reagent to achieve desired synthetic outcomes.

The Carbamoyl Chloride Family: A Tale of Two Effects

Carbamoyl chlorides are a class of organic compounds characterized by the R₂NCOCl functional group. Their reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The nature of the "R" groups on the nitrogen atom profoundly influences this reactivity through a combination of electronic and steric effects.

-

Electronic Effects: The nitrogen lone pair can donate electron density to the carbonyl carbon, reducing its electrophilicity. The electron-donating ability of the alkyl groups attached to the nitrogen further modulates this effect.

-

Steric Effects: The size of the "R" groups can hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate.[1][2] This steric hindrance can also play a crucial role in directing the regioselectivity and stereoselectivity of reactions.[3]

While simpler carbamoyl chlorides like dimethylcarbamoyl chloride offer minimal steric hindrance, the bulky isopropyl groups of diisopropylcarbamoyl chloride introduce a significant steric shield around the reactive carbonyl center. This feature is not a limitation but rather a powerful tool for synthetic control.

The Steric Dominance of the Diisopropylamino Group

The two isopropyl groups attached to the nitrogen atom in diisopropylcarbamoyl chloride create a sterically demanding environment.[4] This bulkiness has several important consequences for its reactivity and application in organic synthesis.

Attenuation of Reactivity and Enhanced Selectivity

The steric hindrance in diisopropylcarbamoyl chloride significantly slows down its reaction with nucleophiles compared to less hindered analogues like dimethylcarbamoyl chloride.[1] This attenuated reactivity can be highly advantageous in complex molecular settings where multiple potential reaction sites exist. By carefully controlling reaction conditions, chemists can achieve selective reactions at the most accessible or most nucleophilic sites, avoiding unwanted side reactions.

For instance, in the protection of polyol compounds, the use of diisopropylcarbamoyl chloride can favor the formation of the carbamate at the sterically less encumbered hydroxyl group. This regioselectivity is often difficult to achieve with smaller, more reactive carbamoyl chlorides.

The Diisopropylcarbamoyl Group as a Robust Protecting Group

The diisopropylcarbamoyl group is an excellent protecting group for hydroxyl and amino functionalities due to its high stability across a wide range of reaction conditions. Its steric bulk not only contributes to its stability by shielding the carbamate linkage from nucleophilic and hydrolytic cleavage but also influences the conformation of the molecule it is attached to. The use of carbamates as protecting groups is a common strategy in organic synthesis to temporarily block a reactive functional group.[5]

Experimental Protocol: Protection of a Primary Alcohol using Diisopropylcarbamoyl Chloride

-

Dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (1.2-1.5 eq), such as triethylamine or diisopropylethylamine, to the solution and cool to 0 °C.

-

Slowly add diisopropylcarbamoyl chloride (1.1-1.3 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol leverages the steric hindrance of DIP-Cl to ensure a controlled and selective protection of the target functional group.

A Powerful Tool for Directed Ortho Metalation (DoM)

Perhaps one of the most significant applications of the diisopropylcarbamoyl group is its role as a powerful directed metalation group (DMG) in directed ortho metalation (DoM) reactions.[6][7] In this strategy, the carbamoyl group coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position on an aromatic ring.[6][8] The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.[6]

The steric bulk of the diisopropyl groups is crucial for the success and efficiency of this process. It locks the conformation of the carbamoyl group, ensuring effective coordination with the lithium reagent and preventing side reactions.

Workflow for Directed Ortho Metalation using the Diisopropylcarbamoyl Group

Caption: Directed Ortho Metalation (DoM) workflow.

The robustness of the diisopropylcarbamoyl group under these strongly basic conditions, a direct consequence of its steric shielding, makes it superior to many other DMGs.[9]

Comparative Analysis of Steric Effects

To fully appreciate the unique properties of diisopropylcarbamoyl chloride, a comparison with other common carbamoyl chlorides is instructive.

| Carbamoyl Chloride | "R" Group | Relative Steric Bulk | Reactivity | Suitability as a DMG |

| Dimethylcarbamoyl chloride | Methyl | Low | High | Moderate |

| Diethylcarbamoyl chloride | Ethyl | Moderate | Moderate | Good |

| Diisopropylcarbamoyl chloride | Isopropyl | High | Low | Excellent |

| Diphenylcarbamoyl chloride | Phenyl | Very High | Very Low | Poor (electronic effects dominate) |

This table clearly illustrates the trade-off between reactivity and steric bulk. While highly reactive carbamoyl chlorides may be suitable for simple substrates, the controlled reactivity and high directing ability of diisopropylcarbamoyl chloride make it the reagent of choice for complex and regioselective transformations.

Conclusion and Future Perspectives

The significant steric hindrance imparted by the diisopropylamino moiety is the defining characteristic of diisopropylcarbamoyl chloride, transforming it from a simple acylating agent into a sophisticated tool for modern organic synthesis. Its ability to attenuate reactivity, serve as a robust protecting group, and act as a powerful directed metalation group has cemented its place in the synthetic chemist's toolbox. As the demand for more complex and precisely functionalized molecules continues to grow, particularly in the field of drug development, the strategic application of sterically demanding reagents like diisopropylcarbamoyl chloride will undoubtedly play an increasingly vital role in enabling the construction of novel molecular architectures. Future research will likely focus on expanding the scope of its applications in asymmetric synthesis and the development of novel catalytic systems that can harness its unique steric properties.

References

-

Study.com. Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Accessed January 3, 2026. [Link]

-

MDPI. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. Accessed January 3, 2026. [Link]

-

Wikipedia. Directed ortho metalation. Wikipedia. Accessed January 3, 2026. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. Baran Lab. Accessed January 3, 2026. [Link]

-

National Center for Biotechnology Information. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. Accessed January 3, 2026. [Link]

-

National Center for Biotechnology Information. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]

-

Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Accessed January 3, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy Diisopropylcarbamoyl chloride | 19009-39-3 [smolecule.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]